molecular formula C26H19N3OS B11458242 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B11458242
M. Wt: 421.5 g/mol
InChI Key: UOSPEQCBLBSMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide is a complex organic compound that features a pyridine ring substituted with a cyano group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves the reaction of substituted pyridines with thiols and acetamides. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with specific molecular targets. The cyano group and the phenyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]-N,N-diphenylacetamide include:

Uniqueness

What sets this compound apart is its unique combination of a cyano group and multiple phenyl groups, which confer specific chemical properties and biological activities. This makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C26H19N3OS

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3-cyano-6-phenylpyridin-2-yl)sulfanyl-N,N-diphenylacetamide

InChI

InChI=1S/C26H19N3OS/c27-18-21-16-17-24(20-10-4-1-5-11-20)28-26(21)31-19-25(30)29(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17H,19H2

InChI Key

UOSPEQCBLBSMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.